molecular formula C14H24F2O2Si B2640980 Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate CAS No. 957109-18-1

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate

Cat. No. B2640980
CAS RN: 957109-18-1
M. Wt: 290.426
InChI Key: CDFXKYCSVDCKQQ-UHFFFAOYSA-N
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Description

“Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate” is a chemical compound with the CAS Number: 957109-18-1 . It has a molecular weight of 290.43 . The IUPAC name for this compound is methyl 2,2-difluoro-4-(triisopropylsilyl)but-3-ynoate . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and formula. The InChI key, which is a hashed version of the full InChI, is CDFXKYCSVDCKQQ-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis of Organofluoro Compounds : Methyl perfluoroalk-2-ynoates, including derivatives like Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate, are used as building blocks in synthesizing various perfluoroalkylated compounds. These compounds are integral in creating heterocycles, cyclopentadienes, and biphenyls, offering insights into mechanistic aspects of these reactions (Sun et al., 2016).

  • IRELAND-CLAISEN REARRANGEMENTS : Allenic silyl ketene acetals, formed from substrates like Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate, undergo [3,3]-Ireland-Claisen rearrangements. This process results in the formation of various substituted methyl dienoates, highlighting the chemical's role in complex molecular transformations (Becker & Krause, 1997).

  • Nickel-Catalyzed Reductive Coupling : Research demonstrates the effectiveness of nickel-catalyzed reductive coupling involving ynoates, like Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate, and aldehydes. The study provides a detailed kinetic analysis and supports the idea of dissociation from a nickelacyclopentadiene intermediate in the process (Rodrigo & Guan, 2017).

  • Diels-Alder Reaction : Difluorinated alkenoates, including derivatives of Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate, exhibit remarkable reactivity in Diels-Alder reactions with furan. The study uses density functional theory (DFT) calculations to explore these reactions, which are crucial in organic synthesis and medicinal chemistry (Griffith et al., 2006).

  • Catalyst-Free Domino Reactions : Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate and its analogs participate in catalyst-free domino reactions, leading to the synthesis of novel furan derivatives. Such reactions are important for creating new molecules with potential applications in various fields (Zhao et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm to health . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFXKYCSVDCKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC(C(=O)OC)(F)F)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate

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